Product packaging for Sulfur monochloride(Cat. No.:CAS No. 12771-08-3)

Sulfur monochloride

Cat. No.: B150052
CAS No.: 12771-08-3
M. Wt: 135 g/mol
InChI Key: PXJJSXABGXMUSU-UHFFFAOYSA-N
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Description

Sulfur monochloride (S₂Cl₂), also known as disulfur dichloride, is a dark yellow to amber-red fuming liquid with a pungent odor, serving as a versatile reagent in chemical research and industrial synthesis . Its primary value lies in its dual functionality as a chlorinating and, more importantly, a sulfur-transfer agent, enabling the introduction of sulfur atoms into molecular structures . This compound is commercially significant for the preparation of extreme-pressure lubricant additives, vulcanizing agents for natural and synthetic rubbers, and intermediates for insecticides, pharmaceuticals, and dyes . In research, this compound is particularly valued for its ability to act as a building block in the synthesis of heterocyclic compounds . It can facilitate the cyclization of organic substrates to form rings containing one, two, three, or more sulfur atoms, leading to diverse structures such as 1,2-dithioles, 1,2,3-dithiazoles, and 1,2,3,4,5-pentathiepins . Its reactivity is highly dependent on reaction conditions, including solvent, temperature, and the presence of activators like tertiary amines . When handling this compound, strict safety protocols are essential. It reacts violently with water, decomposing to form hydrochloric acid, sulfur dioxide, and other toxic and corrosive gases . It is corrosive to skin, eyes, and the respiratory system, and exposure can lead to severe burns and pulmonary edema . Appropriate personal protective equipment, including chemical-resistant clothing, eye protection, and respiratory safeguards, must be used . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2S2<br>S2Cl2 B150052 Sulfur monochloride CAS No. 12771-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chlorosulfanyl thiohypochlorite
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InChI

InChI=1S/Cl2S2/c1-3-4-2
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InChI Key

PXJJSXABGXMUSU-UHFFFAOYSA-N
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Canonical SMILES

S(SCl)Cl
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Molecular Formula

S2Cl2, Cl2S2
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DSSTOX Substance ID

DTXSID3042427
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Molecular Weight

135.0 g/mol
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Physical Description

Sulfur monochloride appears as a yellow-red, oily, fuming liquid with a sharp odor. Contact or ingestion causes irritation or chemical burns to skin, eyes, and mucous membranes. Also poisonous by inhalation of vapors., Liquid, Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor; [NIOSH], LIGHT-AMBER-TO-YELLOWISH-RED OILY FUMING LIQUID WITH PUNGENT ODOUR., Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor.
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Boiling Point

280 °F at 760 mmHg (USCG, 1999), 137 °C, When distilled at its atmospheric boiling point, it undergoes some decomposition to the dichloride, but decomposition is avoided with distillation at about 6.7 kPa (50 mmHg)., 138 °C, 280 °F
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Flash Point

245 °F (USCG, 1999), 245 °F, 266 °F (open cup); 245 °F (closed cup), 118.5 °C c.c.
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Solubility

Decomposes (NIOSH, 2023), Sol in alc, benzene, ether, carbon disulfide, carbon tetrachloride, oils, Soluble in amyl acetate, Insoluble in water, Solubility in water: reaction, Decomposes
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Density

1.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6885 at 15.5 °C/15.5 °C, Saturated liquid density= 104.599 lb/cu ft @ 70 °F, Relative density (water = 1): 1.7, 1.68
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Vapor Density

4.66 (Air = 1), Relative vapor density (air = 1): 4.7
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Vapor Pressure

7 mmHg (NIOSH, 2023), 7.0 [mmHg], 10 mm Hg at 27.5 °C, Vapor pressure, kPa at 20 °C: 0.90, 7 mmHg
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Impurities

... /Commercial disulfur dichloride/ can contain SCl2, SO2, SOCl2, chlorosulfanes, and dissolved sulfur as impurities., Commercial material may contain 0-5% free sulfur.
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Color/Form

Light amber to yellowish red oily liquid

CAS No.

12771-08-3; 10025-67-9, 10025-67-9
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Melting Point

-112 °F (USCG, 1999), -77 °C, -112 °F, -107 °F
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Advanced Synthetic Methodologies for Sulfur Monochloride Utilization

Organosulfur Compound Synthesis via S₂Cl₂

S₂Cl₂ is a valuable building block in the synthesis of diverse organosulfur compounds. Its ability to introduce sulfur atoms and facilitate cyclization makes it particularly useful in creating sulfur-rich frameworks.

Synthesis of Polysulfurated Heterocycles

The reaction of S₂Cl₂ with various organic substrates provides efficient routes to polysulfurated heterocycles, which are rings containing multiple sulfur atoms in addition to carbon and potentially other heteroatoms like nitrogen. The structure of the resulting heterocycle and the number of sulfur atoms incorporated depend significantly on the starting material, reaction conditions, including the ratio of reactants, solvent, base, and temperature. researchgate.netresearchgate.net

1,2,4-Trithiolane Formation from 1,3,5-Trithianes

1,2,4-Trithiolanes, five-membered rings containing three sulfur atoms, can be synthesized from 1,3,5-trithianes using S₂Cl₂ and sodium sulfide (B99878). This method involves a multi-step, one-pot reaction where S₂Cl₂ is used to introduce sulfur atoms and facilitate the formation of the trithiolane ring. The reaction proceeds via the formation of a dichlorosulfide intermediate, which is then converted to the trithiolane upon addition of sodium sulfide. unifi.itresearchgate.netresearchgate.net This approach offers an alternative and simple method for preparing 3,5-disubstituted 1,2,4-trithiolanes under mild conditions. unifi.itresearchgate.netresearchgate.net Performing the reaction at lower temperatures, such as -10°C, can lead to higher yields of the trithiolane. unifi.it

Table 1: Synthesis of 3,5-Disubstituted 1,2,4-Trithiolanes from 1,3,5-Trithianes

Starting Material (1,3,5-Trithiane)Reagents & ConditionsProduct (1,2,4-Trithiolane)Yield (%)Notes
R = MeS₂Cl₂, Na₂S·9H₂O, -10°C, 10h, DMFR = Me67Equimolar mixture of stereoisomers. unifi.it
R = MeS₂Cl₂, Na₂S·9H₂O, r.t. or with TBABR = Me22Lower yield at room temperature. unifi.it
R = MeS₂Cl₂, Na₂S·9H₂O, one-pot, -10°C, DMFR = Me73cis:trans 55:45. unifi.it
R = EtS₂Cl₂, Na₂S·9H₂O, mild conditionsR = Et54 unifi.it
R = i-PrS₂Cl₂, Na₂S·9H₂O, mild conditionsR = i-Pr60 unifi.it
R = PhS₂Cl₂, Na₂S·9H₂O, mild conditionsR = Ph53 unifi.it
One-Pot Synthesis of Sulfur-Nitrogen Heterocycles

S₂Cl₂ is particularly effective in the one-pot synthesis of various sulfur-nitrogen heterocycles through cascade transformations. researchgate.netarkat-usa.org This approach often involves the reaction of S₂Cl₂ with simple organic substrates, including tertiary amines and nucleophilic heterocycles like pyrroles and thiophenes. arkat-usa.orgrsc.orgmathnet.ruresearchgate.netresearchgate.netarkat-usa.org The complex reactivity of S₂Cl₂, acting as an electrophile, chlorinating, oxidative, and sulfur-transfer agent, contributes to these cascade reactions. arkat-usa.orgresearchgate.net The presence of organic bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or pyridine (B92270), significantly influences the reaction pathway and yields, sometimes forming ionic complexes with S₂Cl₂. arkat-usa.orgrsc.orgmathnet.ruresearchgate.netresearchgate.netdntb.gov.uaumich.edu

Examples of sulfur-nitrogen heterocycles synthesized using S₂Cl₂ in one-pot processes include:

1,2-Dithioles: These five-membered rings containing two contiguous sulfur atoms and one double bond can be formed from reactions involving S₂Cl₂ and various organic substrates, including tertiary amines. researchgate.netarkat-usa.orgmathnet.ruarkat-usa.orgnih.gov The reaction conditions, such as low temperature, can be crucial for the selective synthesis of monocyclic 1,2-dithioles. nih.gov

1,2,3,4,5-Pentathiepins: These seven-membered rings with five contiguous sulfur atoms can be synthesized by treating nucleophilic heterocycles like pyrroles and thiophenes with S₂Cl₂ and a base (e.g., DABCO) in a one-pot reaction at room temperature. rsc.orgmathnet.ruresearchgate.netresearchgate.netarkat-usa.orgnih.gov

1,2,3-Dithiazoles: These five-membered rings containing two sulfur atoms and one nitrogen atom can be synthesized by the reaction of cyclic oximes with S₂Cl₂ in the presence of a base like pyridine. researchgate.netresearchgate.netresearchgate.netdntb.gov.uafao.orgresearchgate.netsciforum.net Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), a key intermediate in some dithiazole syntheses, can be prepared from chloroacetonitrile (B46850) and S₂Cl₂. ub.ro

1,4-Thiazines: These six-membered rings containing one sulfur and one nitrogen atom can also be accessed through reactions utilizing S₂Cl₂, often in complex cascade transformations starting from tertiary diisopropylamines. researchgate.netarkat-usa.orgmathnet.ruarkat-usa.orgpsu.eduacs.orgresearchgate.netresearchgate.netresearchgate.netacs.org

1,2,3,4,5,6,7-Heptathiocanes: These eight-membered rings containing seven contiguous sulfur atoms are less common but can be synthesized using S₂Cl₂ in specific reactions, such as the reaction of tertiary N-ethylamines with a complex formed from S₂Cl₂ and DABCO. researchgate.netmathnet.ruarkat-usa.org

Table 2: Selected Examples of One-Pot Sulfur-Nitrogen Heterocycle Synthesis using S₂Cl₂

Heterocycle ClassStarting Material ExamplesKey Reagents & ConditionsNotes
1,2-DithiolesN-alkyldiisopropylamines, Diisopropyl sulfideS₂Cl₂, Base (e.g., DABCO), Low Temp.Selective formation possible at low temperatures. nih.govacs.org
1,2,3,4,5-PentathiepinsPyrroles, ThiophenesS₂Cl₂, DABCO, Room Temp.Fused mono and bispentathiepins can be formed. rsc.orgmathnet.ruresearchgate.netresearchgate.netarkat-usa.orgnih.gov
1,2,3-DithiazolesCyclic oximes, ChloroacetonitrileS₂Cl₂, Pyridine or AdogenFormation often accompanied by chlorination. researchgate.netresearchgate.netdntb.gov.uafao.orgub.ro
1,4-ThiazinesTertiary DiisopropylaminesS₂Cl₂, Base (e.g., Hünig's base)Can involve complex cascade reactions. arkat-usa.orgmathnet.rupsu.eduacs.orgresearchgate.netresearchgate.netresearchgate.netacs.org
1,2,3,4,5,6,7-HeptathiocanesTertiary N-ethylaminesS₂Cl₂, DABCOExample shows low yield (10%). researchgate.netmathnet.ruarkat-usa.org

Formation of Organic Sulfides and Polysulfides

S₂Cl₂ is utilized in the formation of organic sulfides (R-S-R') and polysulfides (R-Sₓ-R', where x > 1). It can introduce sulfur atoms between carbon centers or react with existing sulfur functionalities to create polysulfane chains. For instance, S₂Cl₂ reacts with benzene (B151609) in the presence of AlCl₃ to yield diphenyl sulfide. wikidoc.org The reaction of diisopropyl sulfide with S₂Cl₂ in the presence of DABCO can lead to the formation of sulfur-rich 1,2-dithiole (B8566573) disulfides. acs.org S₂Cl₂ can also dissolve elemental sulfur, forming polysulfanes with the general formula S₂₊nCl₂. wikidoc.org

Polymerization Technologies Employing Sulfur Monochloride

This compound has emerged as a significant monomer feedstock in polymerization technologies, particularly as an alternative to elemental sulfur (S₈). arizona.eduresearchgate.net A notable application is in "sulfenyl chloride inverse vulcanization," a process that exploits the high reactivity and miscibility of S₂Cl₂ with various allylic monomers. arizona.eduresearchgate.net This method allows for the preparation of soluble, high molar-mass linear polymers, segmented block copolymers, and crosslinked thermosets with enhanced synthetic control compared to traditional inverse vulcanization using S₈. arizona.eduresearchgate.net

S₂Cl₂ can react with diolefins through a step-growth addition polymerization mechanism to produce polyhalodisulfides. arizona.eduresearchgate.net This process enables the creation of polymers with disulfide linkages along the backbone. researchgate.net Furthermore, S₂Cl₂ has been used to polymerize aromatic diamines, yielding highly conjugated, high molecular weight cross-linked polymers containing the NSS functional group. uiowa.edu The ratio of diamine to S₂Cl₂ can be adjusted to control the level of cross-linking and molecular weight. uiowa.edu These polymers exhibit vibrant colors and have shown potential as sensors. uiowa.edu The reactions between amines and S₂Cl₂ in this context are reported to be rapid. uiowa.edu

Table 3: Polymerization using this compound

Monomer TypeS₂Cl₂ RolePolymer TypeKey Features
Allylic monomersMonomerLinear polymers, block copolymers, thermosetsSulfenyl chloride inverse vulcanization, high molar-mass, synthetic precision. arizona.eduresearchgate.net
Aromatic diaminesMonomerConjugated, cross-linked polymers with NSS groupHigh molecular weight, variable cross-linking, brightly colored, potential sensors. uiowa.edu
DiolefinsCo-monomerPolyhalodisulfides (with disulfide linkages)Step-growth addition polymerization. arizona.eduresearchgate.net

Sulfenyl Chloride Inverse Vulcanization

Sulfenyl chloride inverse vulcanization is a polymerization methodology that utilizes S₂Cl₂ as an alternative sulfur feedstock. This process exploits the high reactivity and miscibility of S₂Cl₂ with a variety of allylic monomers to produce polymers with enhanced synthetic precision compared to classical inverse vulcanization using elemental sulfur (S₈). researchgate.netarizona.eduacs.orgnsf.govnsf.gov This step-growth addition polymerization allows for the creation of soluble, high molar-mass linear polymers, segmented block copolymers, and crosslinked thermosets. researchgate.netarizona.eduacs.orgnsf.gov

A key application of sulfenyl chloride inverse vulcanization is the synthesis of polyhalodisulfides with high refractive indices. researchgate.netarizona.eduacs.orgarizona.edu These polymers are formed by the reaction of S₂Cl₂ with allylic comonomers. arizona.eduarizona.edu The resulting materials exhibit high refractive indices (n > 1.6 in the visible and near-infrared spectra) and excellent optical transparency, making them suitable for optical components. researchgate.netacs.org For instance, polymers synthesized from S₂Cl₂ and allylic monomers have demonstrated among the best optical transparency and low birefringence relative to commodity optical polymers. researchgate.netacs.org

The reaction of S₂Cl₂ with allylic monomers allows for the creation of both linear and networked polyhalodisulfide architectures. arizona.eduarizona.edu The thermal and mechanical properties of these polymers can be modulated by varying the rigid core of the comonomer and the chain length of the olefin. arizona.edu The use of trifunctional olefins, for example, enables the formation of bulk high refractive index thermosets. arizona.edu This versatility in forming different architectures provides tunable material properties.

S₂Cl₂ can also be utilized in the synthesis of conjugated polymers. The reaction of phenylamines (anilines) with S₂Cl₂ can yield poly[N,N-(phenylamino)disulfides]. arizona.edunih.govresearchgate.netacs.orgacs.org These polymers possess a backbone containing nitrogen and sulfur (-NSS-) and can exhibit a range of colors depending on the substitution of the aromatic ring, indicating conjugation along the backbone. nih.govresearchgate.netacs.org Polymerizations of phenylenediamines with S₂Cl₂ can form poly[N,N'-(phenyldiamino)disulfide]s, which are expected to be brightly colored and can yield cross-linked polymers by varying the ratio of diamine to S₂Cl₂. acs.org

Polythiazyl ((SN)ₓ) is another example of a conjugated inorganic polymer containing sulfur-nitrogen bonds, known for its metallic character and even superconductivity at low temperatures. acs.orguacdn.netchemistnotes.com While the primary synthesis routes for polythiazyl typically involve precursors like tetrasulfur tetranitride (S₄N₄) or thiazyl chloride trimer ((SNCl)₃), the broader context of sulfur-nitrogen polymers includes those potentially derived using sulfur chlorides. chemistnotes.comwikipedia.org

Polymerization with Allylic Monomers

The polymerization of S₂Cl₂ with allylic monomers is a central theme in sulfenyl chloride inverse vulcanization. researchgate.netarizona.eduacs.orgnsf.govnsf.govarizona.edunsf.govresearchgate.net This step-growth addition polymerization is highly efficient and can be used to prepare a wide range of polymer structures, including linear polymers, segmented block copolymers, and crosslinked materials. researchgate.netarizona.eduacs.orgnsf.gov The reactivity and miscibility of S₂Cl₂ with these monomers contribute to the improved synthetic control observed in this method. researchgate.netarizona.eduacs.orgnsf.govnsf.gov

Derivatization for Specialty Polymers (e.g., Disulfide Methacrylate (B99206) Resin for Optical Components)

S₂Cl₂ is used in the derivatization of monomers to create specialty polymers with specific applications. A notable example is the synthesis of Disulfide Methacrylate Resin (DSMR). researchgate.netarizona.eduresearchgate.netresearchgate.netcam.ac.uknih.govresearchgate.net DSMR is synthesized by the direct addition of allyl methacrylate to S₂Cl₂. researchgate.netnih.gov This resin can be rapidly photopolymerized to fabricate high-quality, bulk optical glass with a high refractive index (n ≈ 1.57–1.59), low birefringence, and high optical transparency, making it suitable for plastic optics and photonic applications. researchgate.netresearchgate.netnih.govresearchgate.net The robust thermal and mechanical properties of cured DSMR allow for the fabrication of optical components such as lenses. arizona.eduresearchgate.net

Inorganic Compound Synthesis Routes Utilizing S₂Cl₂

This compound is a valuable reagent in the synthesis of various inorganic compounds, often acting as a sulfur transfer or chlorinating agent. krackeler.comresearchgate.netresearchgate.net

S₂Cl₂ reacts with hydrogen sulfide (H₂S) to form polysulfanes, as shown in the idealized reaction: 2 H₂S + S₂Cl₂ → H₂S₄ + 2 HCl. wikipedia.org

The reaction of S₂Cl₂ with ammonia (B1221849) (NH₃) can yield tetrasulfur tetranitride (S₄N₄), a cage-like inorganic compound. wikipedia.orguacdn.netwikipedia.org This reaction can also produce other S-N rings, such as heptasulfur imide (S₇NH). wikipedia.org A synthesis method involves the reaction of S₂Cl₂ and NH₄Cl. uacdn.net

S₂Cl₂ is also employed in the synthesis of sulfur-containing heterocycles. For instance, aromatic and heteroaromatic o-diamines react with S₂Cl₂ to form fused 1,2,5-thiadiazoles. researchgate.net It can also be used to prepare 1,2,3-dithiazolium salts from substituted acetoximes. researchgate.net S₂Cl₂'s reactivity towards nucleophilic organic compounds like amines and its sulfurating ability are key to its use in forming these heterocyclic systems. researchgate.net

S₂Cl₂ can react with primary and secondary alkoxide equivalents in the presence of a base to form disulfoxylate esters. wikipedia.org It can also be used to synthesize inorganic sulfur bromides by reacting with hydrobromic acid in an aqueous medium at low temperatures. google.com

Thiazyl Trifluoride (NSF₃) Synthesis via Ammonization and Fluorination

Thiazyl trifluoride (NSF₃) is a stable, colorless gas with potential as an eco-friendly alternative to sulfur hexafluoride (SF₆) in electrical insulation due to its excellent dielectric properties and lower global warming potential. rsc.orgresearchgate.netrsc.orgresearchgate.net An efficient synthetic route for NSF₃ involves starting with this compound and proceeding through ammonization and fluorination steps. rsc.orgresearchgate.netrsc.orgresearchgate.net

The synthesis typically begins with the reaction of this compound (S₂Cl₂) with ammonia (NH₃) in an ice bath to produce tetrasulfur tetranitride (S₄N₄). rsc.orgresearchgate.netatomistry.comrsc.org This reaction is a crucial ammonization step, leading to the formation of a key intermediate, S₄N₄. The reaction between this compound and ammonia is complex, and the exact intermediate stages are not fully understood, but it is a common method for preparing S₄N₄ in good yield. rsc.org One described stoichiometry for the reaction is:

6 S₂Cl₂ + 16 NH₃ → S₄N₄ + 12 NH₄Cl + 8 S atomistry.com

Another reported stoichiometry is:

6 S₂Cl₂ + 16 NH₃ → S₄N₄ + 2 S + 14 NH₄Cl bhu.ac.in

Following the formation of tetrasulfur tetranitride, the subsequent step involves the fluorination of S₄N₄ to yield thiazyl trifluoride (NSF₃). rsc.orgresearchgate.net Silver(II) fluoride (B91410) (AgF₂) is an effective fluorinating agent for this conversion. rsc.orgresearchgate.net The fluorination of S₄N₄ with AgF₂ is carried out under specific conditions, such as stirring in carbon tetrachloride (CCl₄) at elevated temperatures, followed by multistage condensation to isolate the NSF₃ product. rsc.org

The synthesis can be summarized as a two-step process:

Ammonization: S₂Cl₂ reacts with NH₃ to form S₄N₄.

Fluorination: S₄N₄ reacts with AgF₂ to form NSF₃.

This synthetic route utilizing this compound, ammonia, and silver(II) fluoride as raw materials provides a comparatively economical and efficient method for preparing NSF₃, which is important for evaluating its potential in practical applications. rsc.orgrsc.org

Reaction with Ammonia and Amines for Nitrogen-Sulfur Species

This compound's reactions with ammonia and various amines are fundamental to the synthesis of a wide array of nitrogen-sulfur compounds and heterocycles. umich.edumathnet.rursc.orgarkat-usa.orgresearchgate.netresearchgate.netacs.org The reactivity of this compound with nitrogen bases is complex and can lead to diverse products depending on the reaction conditions and the nature of the amine. mathnet.ruresearchgate.net

As discussed in the synthesis of NSF₃, the reaction of this compound with ammonia is a primary method for the preparation of tetrasulfur tetranitride (S₄N₄). atomistry.comrsc.orgbhu.ac.inscribd.com This reaction was discovered as early as 1835 and remains a significant route to this important sulfur-nitrogen compound. rsc.org

Beyond ammonia, this compound reacts with primary and secondary amines. These reactions typically yield corresponding disulfides. umich.eduarkat-usa.org For example, the reaction of secondary amines (R₂NH) with S₂Cl₂ can be represented as:

R₂NH + S₂Cl₂ → R₂N-S-S-NR₂ umich.edu

The reaction with tertiary amines is particularly interesting and has been explored for the synthesis of complex polysulfur-nitrogen heterocycles. umich.edumathnet.ruarkat-usa.orgresearchgate.netsciforum.net this compound can react with tertiary amines, and under certain conditions, it can form reactive complexes. umich.eduarkat-usa.orgresearchgate.net For instance, complexes have been observed between S₂Cl₂ and 1,4-diazabicyclooctane (DABCO). umich.eduarkat-usa.orgresearchgate.netresearchgate.netsciforum.net The formation of these complexes can influence the reaction pathways and the nature of the final products. umich.eduarkat-usa.orgsciforum.net

The reaction of S₂Cl₂ with tertiary amines, especially in the presence of a base like DABCO, can initiate cascade transformations leading to the formation of complex heterocyclic systems. umich.edumathnet.ruarkat-usa.orgsciforum.net These reactions often involve the intricate interplay of this compound's electrophilic, oxidative, and sulfur-transfer abilities. umich.edumathnet.ru For example, reactions with N-ethyldiisopropylamine (Hünig's base) and S₂Cl₂ in the presence of DABCO have yielded novel multisulfur-nitrogen systems, such as tricyclic bis(dithiolo)thiazine dithiones. umich.eduarkat-usa.org

The reactivity of S₂Cl₂ with amines is influenced by factors such as the reaction conditions and the nature of the organic base used. researchgate.netresearchgate.net This allows for the design of synthetic strategies to access various sulfur-nitrogen heterocycles, including 1,2-dithioles, 1,2,3,4,5-pentathiepins, 1,2,3-dithiazoles, 1,2,5-thiadiazoles, 1,4-thiazines, and 1,2,3,4,5,6,7-heptathiocanes. mathnet.ruresearchgate.net

Recent research has also explored the polymerization of diamines with this compound to yield conjugated polymers containing the -NSS- functional group. acs.org These polymerizations occur through the reaction between the amine groups and S₂Cl₂, rather than electrophilic aromatic substitution on the aromatic rings. acs.org The resulting polymers exhibit distinct colors and have been investigated for potential applications such as sensors. acs.org

Mechanistic Investigations of Sulfur Monochloride Reactions

Theoretical and Computational Elucidation of Reaction Pathways

Theoretical and computational methods play a significant role in understanding the intricate details of sulfur monochloride reactions at the molecular level. These approaches allow for the exploration of potential energy surfaces, the identification of transition states, and the characterization of reactive intermediates that may be difficult to observe experimentally.

Quantum Mechanical Studies (e.g., AM1, Hartree-Fock, Configuration Interaction, Density Functional Theory, Møller-Plesset Perturbation Theory, Generalized Valence Bond)

Quantum mechanical methods are extensively used to model the electronic structure and reactivity of molecules like this compound. Techniques such as Hartree-Fock (HF) theory, which provides a fundamental description of electron correlation, and post-Hartree-Fock methods like Møller-Plesset Perturbation Theory (MPPT), particularly MP2, are employed to incorporate electron correlation effects beyond the mean-field approximation. science.govsmu.eduwikipedia.org Density Functional Theory (DFT) is another widely used approach that approximates the electronic structure based on the electron density, offering a balance between computational cost and accuracy for larger systems. acs.orgosti.govopcw.orgscielo.brresearchgate.netresearchgate.netacs.org Configuration Interaction (CI) and its variations, as well as Generalized Valence Bond (GVB) methods, provide more sophisticated treatments of electron correlation, although they can be computationally more demanding. These methods are applied to calculate energies, geometries, and vibrational frequencies of reactants, products, intermediates, and transition states involved in this compound reactions. osti.govarxiv.orgresearchgate.net

Potential Energy Surface Characterization and Transition State Analysis

Computational studies focus on mapping the potential energy surface (PES) of reactions involving this compound. The PES represents the energy of a molecular system as a function of its geometry, and critical points on this surface correspond to stable species (minima) and transition states (saddle points). osti.govresearchgate.netarxiv.orguni-rostock.dewayne.edu Identifying transition states is particularly important as they represent the highest energy points along a reaction pathway and provide insights into the activation energy barrier. arxiv.orguni-rostock.dewayne.edu Transition state analysis involves determining the geometry and vibrational frequencies of the transition state to confirm its identity and to calculate reaction rates using transition state theory. arxiv.orguni-rostock.de

Analysis of Reactive Intermediates (e.g., Episulfonium Ions, Immonium Salts, Enamines)

Reactive intermediates play a crucial role in many this compound reactions. Computational methods are used to characterize the structures, stabilities, and electronic properties of these transient species. For instance, episulfonium ions, cyclic three-membered rings containing a positively charged sulfur atom, are proposed as intermediates in the reactions of sulfenyl halides with alkenes and in the chemistry of sulfur mustard and its analogs. opcw.orgtandfonline.compharmatutor.orgtandfonline.comlondonmet.ac.ukscribd.com Immonium salts and enamines have also been suggested as intermediates in the reactions of this compound with amines, particularly in the context of forming heterocyclic compounds. pharmatutor.orgarkat-usa.org Theoretical calculations can help to support experimental evidence for the existence and involvement of these intermediates in reaction mechanisms. arkat-usa.org

Spin-Orbit Interactions in Cationic Species (e.g., SCl⁺)

For species containing heavier atoms like sulfur and chlorine, spin-orbit interactions can be significant and influence their electronic states and reactivity. Theoretical studies have investigated the low-lying electronic states of the this compound cation (SCl⁺), including the effects of spin-orbit coupling. researchgate.netnih.govaip.orgresearchgate.net These calculations provide information about the potential energy curves and spectroscopic constants of different electronic states, which is important for understanding the behavior of SCl⁺ in various environments. nih.govaip.org

Free Radical Mechanisms and Reaction Kinetics

This compound can participate in reactions proceeding via free radical mechanisms, particularly when initiated by light (photolysis). cdnsciencepub.comcdnsciencepub.com These reactions involve species with unpaired electrons, such as chlorine atoms and sulfur-centered radicals. cdnsciencepub.comcdnsciencepub.comupenn.eduegyankosh.ac.innowgongcollege.edu.in

Chlorine Atom Abstraction Processes

A key step in the free radical reactions of this compound is the abstraction of chlorine atoms. cdnsciencepub.comcdnsciencepub.com This process can initiate chain reactions, leading to the formation of various products. For example, the photolysis of this compound with saturated aliphatic hydrocarbons has been shown to proceed via a chlorine atom abstraction reaction, resulting in the formation of alkyl chlorides, di- and polysulfides, hydrogen chloride, and elemental sulfur. cdnsciencepub.comcdnsciencepub.com The chlorine atom abstracts a hydrogen atom from the hydrocarbon, generating an alkyl radical, which can then react further. cdnsciencepub.comcdnsciencepub.com

The kinetics of these free radical reactions, including the rates of chlorine atom abstraction, can be studied experimentally and theoretically. acs.orgnih.gov Understanding the factors that influence the rate of these abstraction processes is important for controlling the product distribution in this compound reactions.

Radical Coupling Reactions

While this compound is widely recognized for its electrophilic nature, it can also participate in reactions proceeding via radical pathways, leading to coupling products. Studies have explored the free radical substitution reactions of S₂Cl₂ with saturated aliphatic hydrocarbons, often initiated by photolysis. cdnsciencepub.com These reactions can yield various products, including alkyl chlorides, di- and polysulfides, hydrogen chloride, and elemental sulfur. cdnsciencepub.com

A proposed mechanism for these photo-induced reactions involves the initial homolysis of the S-Cl bond in S₂Cl₂ to generate chlorine atoms and S₂Cl radicals. cdnsciencepub.com The chlorine atoms can then abstract hydrogen atoms from the hydrocarbon, leading to alkyl radicals. These alkyl radicals can subsequently react with S₂Cl₂ or other sulfur-containing species present in the reaction mixture, ultimately leading to the formation of di- and polysulfides through radical coupling processes. cdnsciencepub.com

Research has shown that the main products in the photolysis of S₂Cl₂ with hydrocarbons are often di- and polysulfides. cdnsciencepub.com For instance, the reaction with cyclohexane (B81311) yielded dicyclohexyl polysulfides. cdnsciencepub.com These polysulfides can be further transformed, for example, by reduction with lithium aluminum hydride, into corresponding mercaptans, providing a free radical route to these sulfur compounds. cdnsciencepub.com

Yields of mercaptans from such radical reactions, while not always high, demonstrate the potential of S₂Cl₂ in generating carbon-sulfur bonds via radical pathways. cdnsciencepub.com The presence of elemental sulfur, which is formed during the reaction, can act as a radical scavenger, potentially limiting the chain length of the radical process. cdnsciencepub.com

Electrophilic Addition Mechanisms

This compound is frequently employed as an electrophilic reagent, particularly in the synthesis of heterocyclic compounds containing sulfur atoms. researchgate.netresearchgate.net Its reactions often involve electrophilic addition to various organic substrates. The diverse reactivity of S₂Cl₂ allows for the formation of heterocycles with varying numbers of sulfur atoms. researchgate.netresearchgate.net

The mechanism of electrophilic addition of S₂Cl₂ can be complex and is significantly influenced by reaction conditions such as the solvent, temperature, and the presence of bases or catalysts. researchgate.netresearchgate.net In many cases, S₂Cl₂ acts as a source of electrophilic sulfur species that add across double or triple bonds, or react with nucleophilic centers in organic molecules.

For example, S₂Cl₂ reacts with 1,4-dihydroquinoxaline-2,3-dionedioxime in the presence of pyridine (B92270) to yield fused 1,2,5-thiadiazoles. researchgate.net The reaction of β-ketoenamines with S₂Cl₂ can lead to 5H-1,2,3-dithiazoles via intramolecular cyclization of intermediary N-thiosulfinylamines. researchgate.net The formation of 1,2,3-dithiazolium salts from substituted acetoximes and S₂Cl₂, followed by reactions with nucleophiles to form dithiazole derivatives, also proceeds through mechanisms initiated by electrophilic attack of S₂Cl₂. researchgate.net

The interaction of S₂Cl₂ with organic bases, such as tertiary amines like 1,4-diazabicyclooctane (DABCO), can form ionic complexes that exhibit different reactivity compared to S₂Cl₂ itself. researchgate.netresearchgate.net These complexes can influence the electrophilic nature of the sulfur species and direct the reaction towards specific products. For instance, the reaction of S₂Cl₂ with N-ethyldiisopropylamine in the presence of DABCO has been proposed to involve the oxidation of the amine to an immonium salt, which is then trapped by S₂Cl₂ leading to cyclization and formation of a dithiole ring. arkat-usa.orgumich.edu

The electrophilic nature of S₂Cl₂ also enables its use as a chlorinating agent for aromatic and heteroaromatic compounds. researchgate.net While its sulfurating ability is often more prominent, under certain conditions, chlorination can occur. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Sulfur Monochloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. However, its application to sulfur monochloride presents significant challenges. The primary isotopes of sulfur and chlorine with non-zero nuclear spin, ³³S and ³⁵Cl (and ³⁷Cl), are quadrupolar nuclei. This property often leads to very broad resonance signals, which can complicate spectral interpretation or render it uninformative.

One-dimensional (1D) NMR is a fundamental tool for determining the chemical environment of specific nuclei within a molecule. In principle, ³³S and ³⁵Cl NMR could provide direct information about the sulfur and chlorine atoms in S₂Cl₂. However, attempts to acquire such spectra have demonstrated the practical limitations of this technique for this compound.

An investigation using a 14.1 T spectrometer to obtain ³³S and ³⁵Cl NMR spectra of neat S₂Cl₂ revealed exceptionally broad peaks. osti.gov The resonance for ³³S had a peak width of approximately 900 ppm, while the ³⁵Cl peak was about 250 ppm wide. osti.gov Due to this extreme broadness, negligible meaningful chemical information for structural elucidation could be extracted from these 1D spectra. osti.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in mapping the connectivity and spatial relationships between different nuclei in a molecule, providing detailed microstructural insights. libretexts.orgemerypharma.com These methods rely on the transfer of magnetization between coupled nuclei to generate a 2D spectrum, which helps resolve overlapping signals found in 1D spectra. libretexts.org

Given the severe line broadening observed in 1D NMR for S₂Cl₂, the application of 2D NMR for microstructural analysis of this compound is not practical. osti.gov The prerequisite for successful 2D NMR is the ability to resolve distinct, reasonably sharp signals in the 1D spectrum, which is not achievable for the key nuclei (³³S and ³⁵Cl) in this compound under standard conditions. osti.gov

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical method for probing the bonding and functional groups within a molecule by examining the vibrations of its constituent atoms.

Raman spectroscopy provides detailed information about a molecule's vibrational modes. For S₂Cl₂, Raman analysis is effective for confirming its chemical composition and identifying characteristic bond vibrations. The technique has been used to study neat S₂Cl₂ liquid, with findings supported by density functional theory (DFT) calculations. osti.gov The experimentally observed Raman shifts are in good agreement with calculated values, although simulations tend to underestimate the experimental frequencies. osti.gov

Table 1: Experimental and Calculated Raman Shifts for this compound (S₂Cl₂)
Vibrational ModeDescriptionExperimental Raman Shift (cm⁻¹) osti.govCalculated Raman Shift (cm⁻¹) osti.gov
ν1S-S Stretch540530
ν2Symmetric S-Cl Stretch450434
ν3SSC Bend240238
ν4Torsion10599
ν5Asymmetric S-Cl StretchN/D*437
ν6SSC Bend204201

*The ν5 mode was not distinguishable from the ν2 mode in the measured Raman spectra. osti.gov

Infrared (IR) spectroscopy is complementary to Raman spectroscopy and is particularly useful for identifying polar functional groups. The primary challenge in analyzing the IR spectrum of liquid-phase this compound is the inherent broadness of the absorption bands. aip.org To overcome this, studies have utilized matrix isolation techniques, where S₂Cl₂ is trapped in a solid inert matrix (like argon or nitrogen) at very low temperatures (~12 K), resulting in much sharper spectral features. aip.orgaip.org

These high-resolution studies have been crucial for the unambiguous assignment of the fundamental vibrational modes. aip.orgaip.org Enrichment with the ³⁷Cl isotope helped to identify the isotopic splitting on the S-Cl stretching modes. aip.orgaip.org A key finding was the definitive assignment of the S-S stretching mode to the sharp band observed around 550 cm⁻¹. aip.orgaip.org

Table 2: Infrared Absorption Frequencies for Matrix-Isolated this compound (S₂Cl₂)
Frequency (cm⁻¹)AssignmentDescriptionSource
~550ν1S-S Stretch aip.orgaip.org
457.5ν2Symmetric S-Cl Stretch aip.orgaip.org
449.0ν5Asymmetric S-Cl Stretch aip.orgaip.org

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry is a standard method for characterization.

The NIST (National Institute of Standards and Technology) Chemistry WebBook provides reference mass spectrometry data for this compound (Cl₂S₂). nist.gov The molecular weight of S₂Cl₂ is 135.036 g/mol . nist.govnist.gov In a typical EI-MS experiment, S₂Cl₂ molecules are ionized, leading to the formation of a molecular ion (S₂Cl₂⁺) and various fragment ions. The analysis of these fragments helps to confirm the elemental composition and structure of the parent molecule. Common fragments would include ions resulting from the loss of chlorine or sulfur atoms, such as S₂Cl⁺, SCl⁺, and S₂⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Derivatization Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of highly reactive and thermally labile compounds like this compound by GC-MS is challenging due to their tendency to decompose in the injection port or on the column. nih.gov To overcome this limitation, derivatization is employed to convert the analytes into more stable, volatile derivatives suitable for GC-MS analysis. researchgate.netsigmaaldrich.com

A key application is in the verification of the Chemical Weapons Convention (CWC), where S₂Cl₂ is a listed precursor to chemical warfare agents. nih.gov Researchers have developed a novel derivatization protocol involving the electrophilic addition reaction of this compound with an unsaturated reagent, 3-hexyne. This reaction produces stable products that can be readily analyzed by GC-MS. nih.gov The derivatization allows for clear identification and quantification, even in complex matrices like petrol. nih.gov

The performance of this derivatization method followed by GC-MS analysis in selected ion monitoring (SIM) mode has been validated, demonstrating its effectiveness for sensitive and reliable detection.

Table 1: GC-MS Performance Data for Derivatized this compound (S₂Cl₂) nih.gov
ParameterValue
Derivatizing Agent3-Hexyne
SolventAcetonitrile (B52724)
Detection Limit (SIM mode)2.6 µg/mL
Quantification Limit (SIM mode)8.6 µg/mL
Linear Working Range10 to 500 µg/mL
Linearity (r²)0.992
Intraday RSDs4.80% to 6.41%
Interday RSDs2.20% to 7.25%

Beyond targeted derivatization, GC-MS is widely used for the general identification of various organosulfur compounds that may arise from reactions involving this compound. researchgate.netnih.gov The coupling of GC with sulfur-selective detectors, such as the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD), can further enhance the detection and identification of trace-level sulfur-containing products in complex mixtures. ingenieria-analitica.comsilcotek.comshimadzu.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for determining the crystallographic structure of solid materials. It is particularly valuable for characterizing the solid-state products and polymers that can be synthesized from this compound. When X-rays interact with a crystalline material, they are diffracted in specific directions, producing a unique diffraction pattern of peaks at different angles (2θ). This pattern serves as a fingerprint for the crystalline phase, allowing for its identification by comparison with standard databases like the Joint Committee on Powder Diffraction Standards (JCPDS). researchgate.net

In the context of this compound systems, XRD is applied to:

Identify Crystalline Phases: Determine the specific crystalline forms of elemental sulfur (e.g., orthorhombic, monoclinic) or other inorganic solid byproducts resulting from reactions. researchgate.netresearchgate.net

Characterize Reaction Products: Analyze the solid products formed in reactions of S₂Cl₂ with other reagents. For instance, the synthesis of various copper sulfides from elemental sulfur precursors yields products whose distinct phases, such as djurleite, anilite, and covellite, can be clearly identified and differentiated by their XRD patterns. chalcogen.ro

Analyze Polymer Crystallinity: Assess the degree of crystallinity in sulfur-containing polymers. While many sulfur-rich polymers are amorphous, XRD can detect the presence of any crystalline domains, which significantly influences the material's mechanical and physical properties. researchgate.net The absence of sharp diffraction peaks and the presence of a broad amorphous halo in an XRD pattern are characteristic of amorphous materials. mdpi.com

The analysis provides information on the unit cell dimensions, crystal system, and phase purity of the solid material. For example, the average crystallite size of nanoparticles can be estimated from the broadening of the diffraction peaks using the Scherrer equation. researchgate.net

Table 2: Application of XRD in Characterizing Sulfur-Containing Solids
ApplicationInformation ObtainedExample
Phase IdentificationCrystal structure, lattice parameters, phase purity.Distinguishing between monoclinic and orthorhombic sulfur phases. researchgate.net
Product CharacterizationIdentification of specific inorganic compounds in a mixture.Identifying phases like djurleite (Cu₃₁S₁₆) and anilite (Cu₇S₄) in copper sulfide (B99878) layers. chalcogen.ro
Polymer AnalysisDegree of crystallinity, presence of crystalline domains.Confirming the amorphous nature of sulfurized polybutadiene. researchgate.net
Nanoparticle SizingAverage crystallite size.Calculating the size of sulfur nanoparticles from peak broadening. researchgate.net

Advanced Sulfur Speciation and Isotopic Analysis (e.g., Inductively Coupled Plasma Mass Spectrometry)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for elemental and isotopic analysis. researchgate.netat-spectrosc.com While historically challenging for sulfur due to its high ionization potential and polyatomic interferences, advancements in ICP-MS technology, particularly tandem mass spectrometry (ICP-MS/MS), have enabled accurate low-level analysis of sulfur. spectroscopyonline.com This technique is crucial for advanced sulfur speciation and isotopic analysis in various samples. researchgate.netat-spectrosc.com

Sulfur Speciation: ICP-MS can be coupled with separation techniques like chromatography (e.g., HPLC) to perform speciation analysis. This hyphenated approach allows for the separation and quantification of different sulfur compounds (species) within a sample before they are introduced into the plasma for elemental detection. researchgate.netat-spectrosc.com This is vital for understanding the chemical form of sulfur, which dictates its reactivity and environmental impact. oup.comresearchgate.net

Isotopic Analysis: A significant strength of ICP-MS is its ability to measure isotopic ratios. researchgate.netspectroscopyonline.com Multi-Collector ICP-MS (MC-ICP-MS) is particularly powerful for high-precision isotope ratio measurements. at-spectrosc.comat-spectrosc.com For sulfur, the primary isotopes of interest are ³²S, ³³S, and ³⁴S. at-spectrosc.com Isotopic analysis provides insights into:

Reaction Mechanisms: Tracing the pathways of sulfur atoms through chemical reactions.

Source Apportionment: Identifying the origin of sulfur in environmental or geological samples.

Geochemical Processes: Understanding processes in magmatic, hydrothermal, and sedimentary systems. at-spectrosc.com

Modern ICP-MS instruments can achieve detection limits below 1.0 ng/g for sulfur. at-spectrosc.com Techniques using a collision/reaction cell with oxygen gas can mass-shift the sulfur ions (e.g., ³²S⁺ to ⁴⁸SO⁺) to overcome direct isobaric interferences at the original mass-to-charge ratio. spectroscopyonline.com

Table 3: ICP-MS Instruments and Their Applications in Sulfur Analysis at-spectrosc.comspectroscopyonline.com
ICP-MS TypePrimary Application for SulfurKey Features
Quadrupole ICP-MSRoutine sulfur concentration determination.Good sensitivity, widely available.
Tandem Quadrupole ICP-MS (MS/MS)Accurate low-level analysis, interference removal.Uses a reaction cell to resolve spectral overlaps on all sulfur isotopes.
High-Resolution ICP-MS (HR-ICP-MS)Separation of spectral interferences from analyte ions.Achieves high mass resolution to physically separate interfering ions.
Multi-Collector ICP-MS (MC-ICP-MS)High-precision sulfur isotope ratio measurements (δ³³S, δ³⁴S).Simultaneously measures different isotopes for high precision.

Other Polymer Characterization Techniques (e.g., Elemental Analysis, Inherent Viscosity)

When this compound is used in polymerization reactions, such as through inverse vulcanization, a range of techniques are required to characterize the resulting sulfur-containing polymers. nih.gov

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. elementar.comthermofisher.com For sulfur-containing polymers, it provides a direct and accurate measurement of the total sulfur content, which is a critical parameter for confirming the successful incorporation of sulfur into the polymer backbone and for verifying the stoichiometry of the polymerization reaction. spectro-lab.pl Modern elemental analyzers operate by combusting the sample in an oxygen-rich environment, converting the elements into gaseous oxides (e.g., SO₂, CO₂), which are then separated and quantified using detectors like thermal conductivity detectors (TCD) or non-dispersive infrared (NDIR) sensors. elementar.comazom.com This technique offers a broad dynamic range, capable of measuring sulfur content from parts-per-million (ppm) levels to high weight percentages. elementar.comazom.com

Table 4: Example Data from Elemental Analysis of Sulfur-Containing Polymers spectro-lab.pl
Polymer SampleSample Weight (mg)Sulfur Content (%) - Run 1Sulfur Content (%) - Run 2Average Sulfur Content (%)
Polymer A1.54245.2145.3545.28
Polymer B1.89162.7862.6662.72
Polymer C2.01528.4028.5128.46

Inherent Viscosity: Inherent viscosity (ηᵢₙₕ) is a measure used in polymer science to characterize the molecular weight of a polymer in a dilute solution. wikipedia.orgtheseus.fi It is determined by measuring the flow time of a dilute polymer solution and the pure solvent through a capillary viscometer. theseus.fi The inherent viscosity is related to the polymer's intrinsic viscosity, which, through the Mark-Houwink equation, can be correlated to the polymer's average molecular weight. anton-paar.com This measurement is crucial for quality control and for understanding the polymer's physical and mechanical properties. theseus.fi In the context of polymers synthesized using this compound, inherent viscosity measurements can be used to:

Estimate and compare the molecular weights of different polymer batches.

Monitor polymer degradation, as chain scission leads to a decrease in molecular weight and, consequently, a lower inherent viscosity. theseus.fi

Control processability to ensure the final material meets desired performance specifications. theseus.fi

Environmental Behavior and Transformation Pathways of Sulfur Monochloride

Hydrolytic Degradation Pathways and Byproduct Formation

Sulfur monochloride reacts readily and violently with water, a process known as hydrolysis. This reaction is a primary pathway for its degradation in the environment. Upon contact with water or moist air, it decomposes, producing a range of byproducts. inchem.orgnih.govwikipedia.orgnoaa.govitcilo.org The hydrolysis is complex, and it is not possible to represent the reaction with a single simple equation, as multiple products are formed. youtube.com

The principal products of this vigorous reaction include elemental sulfur, hydrogen chloride (HCl), sulfur dioxide (SO₂), and hydrogen sulfide (B99878) (H₂S). inchem.orgnih.govnoaa.govitcilo.org Additionally, sulfite and thiosulfate ions may also be formed. inchem.orgnih.govnoaa.gov The reaction with atmospheric moisture causes the compound to fume, releasing hydrogen chloride gas. wikipedia.orgnoaa.gov

A representative, though not exhaustive, equation for the hydrolysis is: 16 S₂Cl₂ + 16 H₂O → 8 SO₂ + 32 HCl + 3 S₈ wikipedia.org

This rapid decomposition means that this compound is not persistent in aqueous environments.

Key Byproducts of this compound Hydrolysis
ByproductChemical FormulaPhysical State (Standard Conditions)
Hydrogen ChlorideHClGas
Sulfur DioxideSO₂Gas
Elemental SulfurS₈Solid
Hydrogen SulfideH₂SGas
SulfiteSO₃²⁻Aqueous Ion
ThiosulfateS₂O₃²⁻Aqueous Ion

Radiolytic Transformations and Reaction Products

Exposure to ionizing radiation, such as gamma rays, can induce the transformation of this compound, a process known as radiolysis. Studies on the gamma radiolysis of neat S₂Cl₂ have shown that the compound exhibits significant radiation resistance. osti.gov However, degradation does occur, leading to the formation of specific reaction products.

The primary degradation products identified through techniques like Raman spectroscopy are molecular chlorine (Cl₂) and sulfur dichloride (SCl₂). osti.govinl.gov Molecular chlorine was identified as the predominant initial degradation product. osti.gov Sulfur dichloride is another key radiolysis product that accumulates as the absorbed gamma dose increases. inl.gov The formation of these products is a critical consideration in environments with high radiation fields, such as in advanced nuclear fuel reprocessing.

Identified Products from the Radiolysis of this compound
ProductChemical FormulaMethod of Identification
Molecular ChlorineCl₂Raman Spectroscopy
Sulfur DichlorideSCl₂Raman Spectroscopy

Interactions with Environmental Matrices (e.g., Water, Soil)

The interaction of this compound with environmental matrices is largely governed by its high reactivity with water.

Water : As detailed in section 5.1, this compound reacts violently with water. inchem.orgnouryon.com This rapid hydrolysis is the dominant process upon its introduction into any aqueous environment, preventing its persistence. The reaction generates corrosive byproducts like hydrogen chloride, which can significantly lower the pH of the water body and attack many metals. inchem.orgnih.gov

Soil : In terrestrial environments, the fate of this compound is dictated by the soil's moisture content. It will react with soil moisture in a similar hydrolytic pathway as in open water. For spills on land, management strategies involve absorption with materials like fly ash or cement powder, followed by neutralization with substances such as a mixture of dry soda ash and slaked lime to mitigate the acidic and corrosive nature of the degradation products. nih.govitcilo.org

Chemical Fate in Complex Industrial and Natural Systems

In both industrial and natural settings, the chemical fate of this compound is characterized by rapid transformation rather than persistence.

Industrial Systems : Within industrial facilities, accidental releases can lead to the rapid formation of a hazardous environment. A leak of S₂Cl₂ can result in decomposition into sulfur and hydrogen chloride. developpement-durable.gouv.fr The released sulfur can be ignited by hot surfaces, and the hydrogen chloride can form a corrosive acid fog in the presence of atmospheric moisture. developpement-durable.gouv.fr The primary fate in such scenarios is its reaction with ambient moisture and subsequent decomposition.

Natural Systems : Should this compound be released into the natural environment, its fate is swift hydrolysis. Whether released into the atmosphere, water, or soil, it will react with available water to form the degradation products discussed previously. Its high reactivity precludes bioaccumulation or long-range transport in its original form. The environmental impact is therefore primarily associated with the immediate effects of its corrosive nature and the toxicity of its decomposition products, such as hydrogen chloride and sulfur dioxide.

Emerging Applications and Future Research Directions in Sulfur Monochloride Chemistry

Applications in Advanced Materials Science

The ability of sulfur monochloride to react with various organic and inorganic compounds makes it a valuable building block for materials with tailored properties.

High Refractive Index Optics and Photonic Materials

This compound is utilized in the synthesis of polymers with high refractive indices, making them suitable for optical and photonic applications researchgate.netarizona.eduarizona.edu. The incorporation of sulfur atoms into polymer structures generally increases the refractive index due to sulfur's high molar refraction researchgate.net.

Research has focused on synthesizing disulfide methacrylate (B99206) resins (DSMR) by reacting allyl methacrylate with this compound researchgate.net. These resins can be photopolymerized to create optical glass with desirable properties, including a high refractive index (n ≈ 1.57–1.59), low birefringence, and high glass transition values (Tg ≈ 100 °C) researchgate.net. The transparency of these materials rivals or exceeds that of poly(methyl methacrylate) (PMMA) researchgate.net.

This compound also serves as an alternative sulfur feedstock for creating high refractive index sulfur-containing polymers through reactions with olefins arizona.edu. The properties of these polyhalodisulfides can be tuned by modifying the comonomer structure arizona.edu.

Data on the optical properties of DSMR photopolymers include:

PropertyValue
Refractive Index (n)≈ 1.57–1.59
Birefringence (Δn)< 10⁻⁴
Glass Transition (Tg)≈ 100 °C
Optical Absorption Coefficient (α) at 1310 nm< 0.05 cm⁻¹

These materials show promise for applications in plastic optics, photopatterning, and 3D printing researchgate.net.

Energy Storage Systems (e.g., Lithium-Sulfur Batteries)

While the primary components of lithium-sulfur (Li-S) batteries are a sulfur-based cathode and a lithium metal anode, sulfur chemistry, which includes compounds like this compound, is relevant to the broader field of sulfur-containing materials for energy storage discoveryalert.com.auwikipedia.org. Li-S batteries are being explored as next-generation energy storage technologies due to their high theoretical energy density (up to 2600 Wh/kg) compared to lithium-ion batteries (150-260 Wh/kg) discoveryalert.com.auwikipedia.orgresearchgate.net. Sulfur is abundant and low-cost, making Li-S batteries potentially more economical and environmentally friendly discoveryalert.com.ausamaterials.com.

Current research in Li-S batteries focuses on addressing challenges such as the low conductivity of sulfur, volume changes during cycling, and the dissolution of polysulfides discoveryalert.com.auwikipedia.orgacs.org. While this compound itself is not typically a direct component of the active battery materials, advancements in sulfur chemistry, potentially involving compounds like S₂Cl₂, could contribute to developing new cathode materials or electrolytes that mitigate these issues. For instance, sulfur-rich polymers derived through processes that could potentially involve sulfur chlorides are being investigated for their unique properties researchgate.net.

Self-Healing and Dynamic Covalent Polymers

Sulfur chemistry, particularly the reversible nature of disulfide bonds, is crucial in the design of self-healing and dynamic covalent polymers uwo.caresearchgate.netiaea.orgresearcher.life. These polymers can repair damage and change their network structure in response to stimuli uwo.caresearchgate.net.

Dynamic covalent bonds, such as disulfide bonds, allow for the rearrangement of the polymer network, enabling self-healing and leading to recyclable materials uwo.caresearchgate.net. This compound can be used in the synthesis of polymers containing disulfide linkages, for example, through reactions with diamines or other monomers sigmaaldrich.comacs.org. Highly conjugated polymers with -NSSN- functional groups have been synthesized by polymerizing diamines with this compound acs.org. These polymers exhibit different colors depending on the level of cross-linking and molecular weight acs.org.

The self-healing behavior in some sulfur-containing polymers is attributed to the regeneration of S-S bonds via thiol-disulfide exchange reactions acs.org. This dynamic character is being explored for applications in healable optical materials acs.org.

Specialized Chemical Sensors

Sulfur-containing compounds, including polyhalodisulfides derived from reactions involving this compound, have potential applications as chemical sensors arizona.edu. Specifically, poly(phenyldiamino)disulfides have been highlighted for their potential use as electrode materials and chemical sensors for detecting thiols arizona.edu. The incorporation of sulfur into these polymer structures provides the functional groups necessary for sensing applications.

Role in Chemical Recycling and Resource Valorization

This compound is being investigated for its utility in chemical recycling processes, particularly for challenging materials.

Chlorination Technologies for Recycling Aluminum and Zirconium-Based Materials in Nuclear Industry

Advanced sulfur chloride-based chlorination technologies are being developed for the efficient recycling of aluminum and zirconium-based materials used in the nuclear industry acs.orgosti.govdigitellinc.comtennessee.eduosti.gov. The goal is to reduce the volume of high-level waste.

Low-temperature reactions using this compound (S₂Cl₂) have been developed to chlorinate aluminum alloys found in used nuclear fuels digitellinc.comosti.gov. These reactions can quantitatively chlorinate aluminum metal and alloys under mild conditions (between 298 and 411 K) digitellinc.comosti.gov. For instance, the chlorination of 1 g of Al 8001 alloy with a threefold molar excess of thionyl chloride (SOCl₂) was complete in approximately 1.5 hours, while reactions with S₂Cl₂ proceeded to completion at temperatures as low as room temperature osti.gov.

A key advantage of using S₂Cl₂ is that elemental sulfur is produced as a byproduct, which can be rechlorinated to regenerate the initial S₂Cl₂ reagent digitellinc.comosti.gov. This minimizes waste generation, with chlorine being the primary consumed element digitellinc.comosti.gov. The resulting aluminum chloride (AlCl₃) is soluble in the sulfur chloride reagents, allowing for its separation from other materials digitellinc.comosti.gov.

This compound has also shown promise in the chlorination of zirconium metal and Zircaloy cladding from spent nuclear fuel rods tennessee.edu. In this compound, the chlorination of zirconium can be completed in 2–4 hours via surface etching tennessee.edu. This process involves oxidative chlorination reactions that occur at temperatures below 150°C tennessee.edu.

Research is ongoing to understand the effects of ionizing radiation on the performance of sulfur chloride compounds in these nuclear recycling applications acs.orgosti.gov. Studies have shown that gamma irradiation can induce changes in the chemical composition of S₂Cl₂, leading to the formation of sulfur dichloride (SCl₂) acs.orgosti.gov. This radiolysis product can affect the chlorination yield acs.orgosti.gov.

Material ChlorinatedReagentTemperature Range (K)Time to CompletionByproductRegeneration Possible
Aluminum AlloysS₂Cl₂298 - 4111-3 hours digitellinc.comosti.govElemental SYes digitellinc.comosti.gov
Zirconium Metal/ZircaloyS₂Cl₂< 4232-4 hours tennessee.eduElemental SYes tennessee.edu

The solubility of zirconium chloride in thionyl chloride has been reported as high and temperature-dependent, aiding in purification tennessee.edu.

Novel Synthetic Strategies and Catalysis

Recent developments in the use of this compound highlight its ability to form complexes with organic bases, such as tertiary amines like 1,4-diazabicyclooctane (DABCO). The reactivity of these complexes differs significantly from that of S₂Cl₂ alone, offering new possibilities for selective synthesis researchgate.netresearchgate.net. Controlling reaction conditions, including temperature, solvent, catalyst, and base, is crucial for the selective synthesis of specific heterocycles using S₂Cl₂ researchgate.netresearchgate.net.

A novel strategy has been proposed for the synthesis of complex polysulfur-nitrogen heterocycles from readily available organic substrates and S₂Cl₂ arkat-usa.org. This approach leverages the versatile reactivity of this compound arkat-usa.org. For instance, the reaction of cyclic oximes with S₂Cl₂ in the presence of pyridine (B92270) in acetonitrile (B52724) has led to a new general protocol for the synthesis of fused 1,2,3-dithiazoles researchgate.netresearchgate.net. The yields of products in these reactions are significantly influenced by the ratio of reactants, the nature of the solvent, the base used, and the temperature researchgate.net.

S₂Cl₂ is also being explored as an alternative feedstock for the synthesis of sulfur-containing polymers through a process termed sulfenyl chloride inverse vulcanization acs.orgarizona.edu. This method exploits the high reactivity and miscibility of S₂Cl₂ with allylic monomers to produce soluble, high molar-mass linear polymers, segmented block copolymers, and crosslinked thermosets with greater synthetic precision compared to traditional inverse vulcanization using elemental sulfur arizona.edu.

Integration of Theoretical Predictions with Experimental Validation in this compound Research

The integration of theoretical predictions, particularly using computational methods like Density Functional Theory (DFT), with experimental validation is becoming increasingly important in understanding the behavior and reactivity of this compound and its related species.

For example, computational simulations have been used in conjunction with experimental Raman spectroscopy to study the degradation products of S₂Cl₂ under irradiation, which is relevant to its proposed use in chemically decladding nuclear fuel osti.govinl.gov. DFT methods were employed for geometry optimizations of S₂Cl₂ and its potential degradation products, including radical and stable species osti.govinl.gov. The theoretical Raman spectra generated from these calculations showed good agreement with experimental values, aiding in product identification osti.govinl.gov. These studies revealed that the primary Raman active product of the radiolytic degradation of S₂Cl₂ is Cl₂ osti.govinl.gov.

Theoretical studies can help elucidate reaction pathways and predict the stability and properties of novel compounds synthesized using S₂Cl₂. This theoretical understanding can then guide experimental design and interpretation, leading to more efficient and selective synthetic routes.

Exploration of New Reactivity Modes and Chemical Transformations

This compound exhibits diverse reactivity, acting as a sulfurating agent, electrophile, and oxidant researchgate.netarkat-usa.orgresearchgate.net. Its sulfurating ability is particularly notable and is utilized in the heterocyclization of organic compounds researchgate.netresearchgate.net. Reactions with S₂Cl₂ can lead to products with varying numbers of sulfur atoms, depending on the reaction conditions and the stability of the resulting compound researchgate.net.

Recent research has focused on exploring new chemical transformations mediated by S₂Cl₂. For instance, the reaction of S₂Cl₂ with organic bases like DABCO can form reactive complexes that undergo cascade transformations to synthesize a wide range of heterocyclic systems, including 1,2-dithioles, 1,2,3,4,5-pentathiepins, 1,2,3-dithiazoles, and 1,2,5-thiadiazoles researchgate.netarkat-usa.org. The reaction conditions and the nature of the organic base play a crucial role in influencing the yields of these sulfur-nitrogen heterocycles researchgate.netresearchgate.netresearchgate.net.

S₂Cl₂ has also been found to act as a chlorinating agent in certain reactions, in addition to its sulfurating role researchgate.netthieme-connect.com. The complex and versatile reactivity of S₂Cl₂ allows for the one-pot synthesis of sulfur heterocycles from simple organic substrates, which often requires multiple steps using conventional methods arkat-usa.org.

Another emerging area is the use of S₂Cl₂ in polymerization reactions. Sulfenyl chloride inverse vulcanization allows for the synthesis of polymers with high refractive indices and good optical transparency, which have potential applications in optical components arizona.eduarizona.edu.

The reactivity of S₂Cl₂ towards various functional groups, including activated C-H bonds, nitrile, and imino groups, is being explored for the synthesis of complex polysulfur-nitrogen containing heterocycles arkat-usa.org.

Further research is needed to fully understand and control the diverse reactivity of S₂Cl₂, particularly in the context of developing highly selective and efficient synthetic methodologies and exploring its potential in materials science and other emerging fields.

Q & A

Q. What are the fundamental physicochemical properties of sulfur monochloride, and how are they experimentally validated?

this compound (S2_2Cl2_2) is a yellow-red liquid with a molecular weight of 135.04 g/mol and a density of 1.677 g/cm³ at 25°C. Key thermodynamic properties include a standard enthalpy of formation (ΔfH°gas) of -16.74 kJ/mol and entropy (S°gas) of 327.19 J/mol·K . Experimental validation typically involves:

  • Gas-phase calorimetry for enthalpy determination.
  • X-ray crystallography to confirm its bent molecular structure (Cl-S-S-Cl bond angle ~108°) .
  • UV-Vis spectroscopy to monitor its decomposition kinetics in polar solvents .

Q. How is this compound safely handled in laboratory settings?

Due to its corrosive and hydrolytic nature (reacts violently with water to release HCl and sulfur oxides), researchers must:

  • Use inert atmosphere gloveboxes for storage and manipulation to prevent moisture exposure .
  • Employ secondary containment and corrosion-resistant materials (e.g., glass or PTFE) for reaction vessels.
  • Follow PAC-1 (0.53 ppm) and PAC-2 (6.4 ppm) exposure limits for air quality control .

Q. What are the standard methods for synthesizing S2_22​Cl2_22​ in high purity?

The most reliable synthesis involves direct chlorination of elemental sulfur:

  • Reaction : S8_8(l) + 4Cl2_2(g) → 4S2_2Cl2_2(l).
  • Optimization : Use excess sulfur to suppress side products (e.g., SCl2_2) and maintain temperatures between 50–80°C .
  • Purification : Distillation under reduced pressure (boiling point: 137°C) with inert gas sparging to remove residual Cl2_2 .

Advanced Research Questions

Q. How does this compound mediate sulfur transfer in heterocyclic synthesis, and what mechanistic insights exist?

S2_2Cl2_2 acts as a sulfurizing agent in reactions with selenadiazoles or oxadiazoles. For example:

  • Mechanism : Reaction with 1,2,5-selenadiazoles proceeds via sulfurization of the selenadiazole ring, forming chlorodithio intermediates. Subsequent recyclization eliminates Se and forms 1,2,5-thiadiazoles (Scheme 9 in ).
  • Key Variables : Solvent polarity (e.g., CH2_2Cl2_2) and stoichiometric control (1.5–2.0 equiv S2_2Cl2_2) are critical to suppress polysulfide byproducts .

Q. What experimental strategies resolve contradictions in reported thermodynamic data for S2_22​Cl2_22​?

Discrepancies in ΔfH° values (e.g., -16.74 kJ/mol vs. older literature reports) arise from differences in measurement techniques. To reconcile

  • Re-evaluate gas-phase measurements using modern calorimetry (e.g., NIST-standardized methods) .
  • Cross-validate with computational methods (DFT or ab initio calculations) to assess bond dissociation energies and vibrational modes .

Q. How can researchers optimize S2_22​Cl2_22​-mediated vulcanization processes while minimizing textile discoloration?

ISO 105-S02:1993 outlines a standardized test for colorfastness during cold vulcanization:

  • Method : Expose textiles to S2_2Cl2_2 vapor, neutralize with NH4_4OH, and assess color change using grey scales.
  • Mitigation : Pre-treat fabrics with chelating agents (e.g., EDTA) to sequester metal ions that catalyze oxidative discoloration .

Q. What are the environmental degradation pathways of S2_22​Cl2_22​, and how do they inform waste disposal protocols?

Hydrolysis dominates degradation:

  • Primary pathway : S2_2Cl2_2 + 2H2_2O → 2HCl + H2_2S + S8_8.
  • Ecotoxicity : Acute toxicity to aquatic organisms (LC50_{50} for fish: 150 ppm) necessitates neutralization with alkaline solutions (e.g., NaOH) prior to disposal .

Methodological Notes

  • Data Reproducibility : Always cite experimental conditions (e.g., solvent, temperature, purity) when referencing thermodynamic or synthetic data .
  • Safety Compliance : Align handling protocols with CAMEO Chemicals guidelines and OSHA standards for corrosive substances .
  • Interdisciplinary Integration : Combine synthetic chemistry with computational modeling to resolve mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.